molecular formula C19H18N2O6 B11546827 5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11546827
M. Wt: 370.4 g/mol
InChI Key: CAMOTDRESBQCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of indole derivatives, including 5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Indole derivatives, including this compound, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure and specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-O'-methyl 3-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C19H18N2O6/c1-4-9-26-17(23)14-15(20)27-10(2)13(16(22)25-3)19(14)11-7-5-6-8-12(11)21-18(19)24/h4-8H,1,9,20H2,2-3H3,(H,21,24)

InChI Key

CAMOTDRESBQCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC=C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.